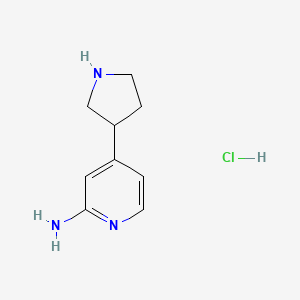

4-(Pyrrolidin-3-yl)pyridin-2-amine hydrochloride

Description

4-(Pyrrolidin-3-yl)pyridin-2-amine hydrochloride (CAS: 2411634-88-1) is a heterocyclic organic compound featuring a pyridine core substituted with a pyrrolidine ring at the 4-position and an amine group at the 2-position. Its hydrochloride salt form enhances solubility and stability, making it valuable in pharmaceutical research, particularly as a building block for kinase inhibitors or neurotransmitter analogs. Key properties include:

Properties

IUPAC Name |

4-pyrrolidin-3-ylpyridin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.ClH/c10-9-5-7(2-4-12-9)8-1-3-11-6-8;/h2,4-5,8,11H,1,3,6H2,(H2,10,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYIRVFGKFOQLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC(=NC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-3-yl)pyridin-2-amine hydrochloride typically involves the construction of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the reaction of pyridine-2-amine with a suitable pyrrolidine derivative under specific conditions. For example, the reaction might be carried out in the presence of a base such as sodium hydride (NaH) and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-3-yl)pyridin-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenating agents such as thionyl chloride (SOCl2) for chlorination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine derivative with an additional oxygen-containing functional group, while reduction could produce a more saturated compound.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for drug development:

- Antimicrobial Properties : Research indicates that 4-(Pyrrolidin-3-yl)pyridin-2-amine hydrochloride shows significant antimicrobial activity. Structural modifications enhance its efficacy against resistant bacterial strains, indicating potential for treating infections caused by multi-drug-resistant organisms.

- Anticancer Potential : The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. Studies suggest that derivatives of this compound can effectively inhibit cyclin-dependent kinases and c-KIT kinases, which play critical roles in cell proliferation and survival pathways .

- Anti-inflammatory Effects : The compound's derivatives have been investigated for their anti-inflammatory properties. In vitro studies have shown that certain derivatives inhibit COX enzymes, which are crucial in the inflammatory response .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated various pyridine derivatives, including this compound, revealing that structural variations significantly influenced their antimicrobial efficacy. Modifications to the nitrogen heterocycles were found to enhance potency against resistant strains.

Case Study 2: Cancer Research

Research focusing on the inhibition of c-KIT kinase demonstrated that this compound could serve as a lead compound for developing targeted therapies against certain cancer types. Its ability to modulate kinase activity suggests promising therapeutic applications in oncology .

Structure–Activity Relationships (SAR)

Understanding the structure–activity relationships of this compound is crucial for optimizing its pharmacological properties:

| Structural Feature | Impact on Activity |

|---|---|

| Pyrrolidine moiety | Enhances binding affinity to specific targets |

| Hydrochloride salt | Improves solubility and bioavailability |

| Functional group variations | Alters potency against specific biological targets |

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-3-yl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyrrolidine Substitutions

Table 1: Key Comparisons of Pyrrolidine-Based Pyridine Derivatives

Key Findings :

- Substitution Position : The 2-amine group in the target compound enhances hydrogen-bonding capacity compared to 3-amine analogs (e.g., 1193388-05-4), which may reduce affinity for certain biological targets .

- Salt Form: Dihydrochloride salts (e.g., 2137624-63-4) exhibit higher solubility but increased molecular weight (~236 vs.

- Pyrrolidine Orientation : Pyrrolidin-3-yl substitution (target compound) provides distinct spatial arrangement compared to pyrrolidin-1-yl derivatives, influencing receptor interactions .

Piperazine-Based Analogs

Table 2: Piperazine vs. Pyrrolidine Derivatives

Key Findings :

Pyrimidine and Trifluoromethyl Derivatives

Key Findings :

- Core Heterocycle : Pyrimidine derivatives (e.g., C₈H₁₂ClN₃) exhibit higher polarity due to additional nitrogen atoms, favoring solubility in polar solvents .

- Trifluoromethyl Groups : Fluorinated analogs (e.g., 1212115-75-7) show improved metabolic stability but require careful formulation to mitigate solubility challenges .

Biological Activity

4-(Pyrrolidin-3-yl)pyridin-2-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, focusing on its mechanisms, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a pyrrolidine moiety. The structural formula can be represented as follows:

This compound's unique structure contributes to its interaction with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that compounds with similar structures often act as enzyme inhibitors or receptor modulators, influencing pathways related to inflammation, cancer, and infectious diseases.

Biological Activity Overview

- Antimicrobial Activity :

- Anticancer Properties :

- Inflammatory Response Modulation :

Case Studies

Several studies have explored the biological activity of this compound:

Study 1: Antiparasitic Activity

In a collaborative virtual screening study, this compound was identified as a lead compound with significant potency against T. cruzi and L. donovani. The study involved high-throughput screening (HTS) of various derivatives, revealing that modifications at the 4-position of the pyridine ring enhanced activity while maintaining selectivity .

Study 2: Anticancer Evaluation

A series of pyridine derivatives, including this compound, were evaluated for their anticancer properties against several human cancer cell lines. Results indicated that the compound exhibited IC50 values in the micromolar range, suggesting potential as a therapeutic agent in oncology .

Study 3: Inflammation Studies

Research focusing on the anti-inflammatory properties of related pyridine compounds demonstrated their ability to reduce levels of inflammatory markers in cellular models. These findings suggest that this compound may also possess similar anti-inflammatory properties .

Data Table: Biological Activity Summary

Q & A

Q. What synthetic strategies are effective for preparing 4-(Pyrrolidin-3-yl)pyridin-2-amine hydrochloride with high purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyridine derivatives and pyrrolidine precursors. Key steps include:

- Nucleophilic substitution : Reacting a halogenated pyridine (e.g., 2-chloropyridine) with pyrrolidin-3-amine under basic conditions (e.g., sodium hydride or K₂CO₃) to form the pyrrolidine-pyridine scaffold .

- Salt formation : Treating the free base with hydrochloric acid to yield the hydrochloride salt, ensuring stoichiometric control to avoid impurities .

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol) to isolate the product .

Critical Parameters : - Temperature control (60–80°C for substitution reactions).

- pH monitoring during salt formation to prevent over-acidification.

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the pyridine-pyrrolidine linkage and amine proton environments. For example, pyridine protons resonate at δ 8.2–8.5 ppm, while pyrrolidine protons appear at δ 1.8–3.2 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>98%) and detects residual solvents .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 194.1 for the free base) .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations optimize the synthesis of this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states. For example:

- Reaction Path Search : ICReDD’s approach combines quantum chemistry (e.g., Gaussian 09) and information science to identify low-energy intermediates, reducing trial-and-error in optimizing substitution reactions .

- Solvent Effects : COSMO-RS simulations screen solvents for improved yield (e.g., DMF vs. THF) by analyzing solvation energies .

Case Study : A 30% reduction in reaction time was achieved by pre-simulating the activation energy of the pyrrolidine-pyridine coupling step .

Q. What methodologies resolve discrepancies in the compound’s biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Use statistical tools (e.g., R or Python’s SciPy) to harmonize data from disparate assays (e.g., IC₅₀ values in kinase inhibition studies). Adjust for variables like cell line heterogeneity or assay protocols .

- Dose-Response Validation : Replicate conflicting studies under standardized conditions (e.g., fixed pH, temperature) to isolate confounding factors .

Example : Contradictory cytotoxicity data (e.g., HeLa vs. HEK293 cells) were resolved by normalizing to cell viability controls and controlling for endotoxin contamination .

Q. How do structural modifications at the pyrrolidine ring influence the compound’s reactivity and pharmacological profile?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Substituent Effects : Introducing methyl groups at the pyrrolidine 3-position increases lipophilicity (logP ↑0.5), enhancing blood-brain barrier penetration .

- Ring Expansion : Replacing pyrrolidine with piperidine reduces amine basicity (pKa ↓1.2), altering receptor binding kinetics .

- Computational Modeling : QSAR models (e.g., Schrödinger’s Maestro) predict bioactivity changes. For example, a 4-fluoro-pyrrolidine analog showed 10× higher affinity for serotonin receptors in silico, validated by radioligand assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.